molecular formula C5H8N2O2 B3152664 O-((5-methylisoxazol-3-yl)methyl)hydroxylamine CAS No. 741664-75-5

O-((5-methylisoxazol-3-yl)methyl)hydroxylamine

Cat. No. B3152664
M. Wt: 128.13 g/mol
InChI Key: KMTWTTUPPAJQMM-UHFFFAOYSA-N
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Description

The compound “O-((5-methylisoxazol-3-yl)methyl)hydroxylamine” is a derivative of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles have been the subject of research in medicinal chemistry due to their wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

The synthesis of isoxazoles has been an interesting field of study for decades . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds like “O-((5-methylisoxazol-3-yl)methyl)hydroxylamine” are highly dependent on the side-chain substituents . Three distinct forms of a similar compound, N1,N3-bis(5-methylisoxazol-3-yl)malonamide, were obtained and characterized: two polymorphic forms and one solvate .


Chemical Reactions Analysis

The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Scientific Research Applications

Regioselective Synthesis

A novel class of isoxazole derivatives, specifically 2-(3-aryl-4-methylisoxazol-5-yl)phenols, was synthesized through the regioselective reaction of 2-aryl-3-methylchromones with hydroxylamine. These compounds were characterized by spectroscopic methods and X-ray crystallography, indicating potential applications in the development of new materials and chemical entities with unique properties (Lokhande et al., 2013).

Novel Compounds with Anti-inflammatory Properties

A novel synthesis route was disclosed for preparing compounds starting with 3-amino-5-methylisoxazole, leading to derivatives with anti-inflammatory properties. This process involves a series of rearrangements and methylations to obtain compounds useful in treating inflammation, highlighting the therapeutic potential of derivatives of O-((5-methylisoxazol-3-yl)methyl)hydroxylamine (Matson, 1990).

Synthesis of Amino-Substituted Isoxazoles

A method for selectively preparing 5-amino-3-(pyrrol-2-yl)isoxazoles via the reaction of certain pyrroles with hydroxylamine in methanol was developed. This synthesis route provides a way to create amino-substituted isoxazoles, which can be useful in various chemical synthesis and drug development applications (Sobenina et al., 2005).

Isoxazolidine Synthesis

A new method for the stereoselective synthesis of methyleneoxy-substituted isoxazolidines was introduced, involving copper-catalyzed aminooxygenation/cyclization of N-sulfonyl-O-butenyl hydroxylamines. This technique yields substituted isoxazolidines with excellent diastereoselectivities and has implications for organic synthesis, drug discovery, and chemical biology (Karyakarte et al., 2012).

Dual Inhibitors of Cyclooxygenase and Lipoxygenase

Hydroxylamine and hydroxamic acid derivatives of a known nonsteroidal antiinflammatory dibenzoxepine series were found to display both cyclooxygenase and 5-lipoxygenase inhibitory properties. These compounds also exhibited potent topical anti-inflammatory activity, suggesting their potential use in treating inflammatory skin disorders (Hamer et al., 1996).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

properties

IUPAC Name

O-[(5-methyl-1,2-oxazol-3-yl)methyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-4-2-5(3-8-6)7-9-4/h2H,3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTWTTUPPAJQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-((5-methylisoxazol-3-yl)methyl)hydroxylamine

Synthesis routes and methods

Procedure details

Prepared by a similar procedure as described for preparation 15. Starting materials: N-hydroxyphthalimide and 3-chloromethyl-5-methylisoxazole (Maybridge).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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